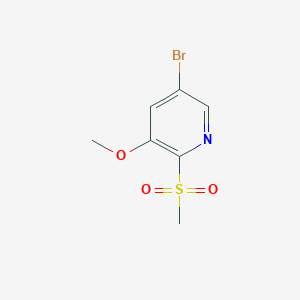

5-bromo-3-methoxy-2-(methylsulfonyl)Pyridine

Beschreibung

5-Bromo-3-methoxy-2-(methylsulfonyl)pyridine is a pyridine derivative featuring three distinct substituents: a bromine atom at position 5, a methoxy group at position 3, and a methylsulfonyl group at position 2. The methylsulfonyl (SO₂CH₃) group is strongly electron-withdrawing, reducing the electron density of the pyridine ring, while the methoxy (OCH₃) group is moderately electron-donating.

Eigenschaften

Molekularformel |

C7H8BrNO3S |

|---|---|

Molekulargewicht |

266.11 g/mol |

IUPAC-Name |

5-bromo-3-methoxy-2-methylsulfonylpyridine |

InChI |

InChI=1S/C7H8BrNO3S/c1-12-6-3-5(8)4-9-7(6)13(2,10)11/h3-4H,1-2H3 |

InChI-Schlüssel |

DUOFSAVLELXBBG-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(N=CC(=C1)Br)S(=O)(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methoxy-2-(methylsulfonyl)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxy-2-(methylsulfonyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of 5-bromo-3-methoxy-2-(methylsulfonyl)pyridine may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-methoxy-2-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.

Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-3-methoxy-2-(methylsulfonyl)pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-methoxy-2-(methylsulfonyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-bromo-3-methoxy-2-(methylsulfonyl)pyridine depends on its specific applicationThe presence of functional groups like bromine and methoxy can influence its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyridine Derivatives

Structural and Electronic Properties

The table below compares key structural and physicochemical properties of 5-bromo-3-methoxy-2-(methylsulfonyl)pyridine with analogs from literature:

Notes:

- ᵃ LogP values estimated using QSAR models (e.g., ’s Topomer CoMFA approach).

- ᵇ Methylsulfonyl reduces lipophilicity compared to trimethylsilyl or trifluoromethyl groups.

Key Observations:

Stability and Reactivity

- Methylsulfonyl Group: Chemically stable under acidic and basic conditions, unlike trimethylsilyl groups (), which hydrolyze readily.

- Bromine at C5: Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization, a shared feature with analogs like 5-bromo-2-methoxypyridine ().

Biologische Aktivität

5-Bromo-3-methoxy-2-(methylsulfonyl)pyridine is a pyridine derivative with notable biological activity that has garnered interest in medicinal chemistry and pharmacology. This compound, characterized by its unique molecular structure (C7H8BrNO3S), has been investigated for various biological properties, including antimicrobial and antioxidant activities.

Chemical Structure and Properties

The molecular structure of 5-bromo-3-methoxy-2-(methylsulfonyl)pyridine features:

- A bromine atom at the 5-position

- A methoxy group at the 3-position

- A methylsulfonyl group at the 2-position

This arrangement contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Antimicrobial Activity

Research indicates that 5-bromo-3-methoxy-2-(methylsulfonyl)pyridine exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Summary of Antimicrobial Studies

| Microorganism | MIC (µM) | Activity |

|---|---|---|

| Escherichia coli | 0.21 | Strong activity |

| Pseudomonas aeruginosa | 0.21 | Strong activity |

| Micrococcus luteus | - | Selective action |

| Candida spp. | - | Antifungal activity |

The compound has shown promising results in inhibiting the growth of these microorganisms, with minimum inhibitory concentration (MIC) values indicating potent activity. Its structural characteristics enhance binding affinity to bacterial targets, which is crucial for its antimicrobial effectiveness .

The mechanism of action for 5-bromo-3-methoxy-2-(methylsulfonyl)pyridine is largely attributed to its functional groups. The bromine atom and the methylsulfonyl group are believed to facilitate interactions with key biological targets, such as enzymes involved in bacterial cell wall synthesis and DNA replication. Molecular docking studies suggest that the compound forms critical hydrogen bonds with residues in target proteins, enhancing its inhibitory effects .

Antioxidant Properties

In addition to its antimicrobial activity, preliminary studies suggest that 5-bromo-3-methoxy-2-(methylsulfonyl)pyridine may possess antioxidant properties. The methoxy group in particular may contribute to scavenging free radicals, thereby protecting cells from oxidative stress. This potential has implications for therapeutic applications in diseases where oxidative damage is a contributing factor.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Screening : In a study assessing various derivatives of pyridine compounds, 5-bromo-3-methoxy-2-(methylsulfonyl)pyridine exhibited significant inhibition against Pseudomonas aeruginosa and Escherichia coli, with MIC values comparable to established antibiotics like ciprofloxacin .

- Cytotoxicity Assays : The compound was also tested for cytotoxic effects on human cell lines (HaCat and Balb/c 3T3) using MTT assays, revealing low toxicity levels which suggest a favorable safety profile for further development in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.